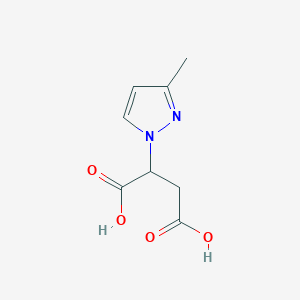

2-(3-Methyl-1H-pyrazol-1-YL)succinic acid

Übersicht

Beschreibung

2-(3-Methyl-1H-pyrazol-1-YL)succinic acid is a chemical compound with the CAS Number: 180741-28-0 . It has a molecular weight of 198.18 and its IUPAC name is 2-(3-methyl-1H-pyrazol-1-yl)succinic acid . The compound is solid in physical form .

Synthesis Analysis

The synthesis of pyrazole compounds has been widely studied. For instance, a metal-free process for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, which is structurally similar to the compound , has been reported . This process features an efficient construction of the triazole ring under flow conditions, making it atom economical, highly selective, and environmentally benign .Molecular Structure Analysis

The InChI code for 2-(3-Methyl-1H-pyrazol-1-YL)succinic acid is1S/C8H10N2O4/c1-5-2-3-10(9-5)6(8(13)14)4-7(11)12/h2-3,6H,4H2,1H3,(H,11,12)(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

2-(3-Methyl-1H-pyrazol-1-YL)succinic acid is a solid compound . More detailed physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of 2-(3-Methyl-1H-pyrazol-1-YL)succinic acid, focusing on six unique fields:

Agricultural Nitrification Inhibition

2-(3-Methyl-1H-pyrazol-1-YL)succinic acid has been studied for its potential as a nitrification inhibitor in agriculture. Nitrification inhibitors are used to slow down the conversion of ammonium to nitrate, thereby reducing nitrogen losses from soil. This compound, similar to other pyrazole-based inhibitors, can help maintain soil nitrogen levels, enhancing crop yield and reducing environmental impact .

Pharmaceutical Intermediates

This compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows it to be used in the creation of drugs that target specific biological pathways, potentially leading to new treatments for diseases. The presence of the pyrazole ring is particularly significant in medicinal chemistry for its bioactive properties .

Catalysis in Organic Synthesis

2-(3-Methyl-1H-pyrazol-1-YL)succinic acid can act as a catalyst or ligand in organic synthesis reactions. Its ability to facilitate chemical reactions makes it useful in the production of complex organic molecules. This application is crucial in the development of new materials and chemicals with specific properties .

Environmental Chemistry

In environmental chemistry, this compound is explored for its role in reducing greenhouse gas emissions. By inhibiting nitrification in soils, it can decrease the release of nitrous oxide, a potent greenhouse gas. This makes it a valuable tool in efforts to mitigate climate change and improve sustainable agricultural practices .

Biochemical Research

The compound is used in biochemical research to study enzyme interactions and metabolic pathways. Its structure allows it to interact with various enzymes, providing insights into their functions and mechanisms. This can lead to a better understanding of biological processes and the development of new biotechnological applications .

Material Science

In material science, 2-(3-Methyl-1H-pyrazol-1-YL)succinic acid is investigated for its potential in creating new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance, making them suitable for advanced technological applications .

Safety and Hazards

Wirkmechanismus

Mode of Action

It is known that the compound has a succinic acid covalently bonded to the dimethylpyrazole (dmp) ring . This structure may influence its interaction with its targets and the resulting changes.

Biochemical Pathways

It is suggested that the compound may play a role in the nitrication process . Nitrication is a key biological pathway for nitrogen losses .

Result of Action

It is suggested that the compound may reduce n2o emissions and maintain soil nh4+ for a longer time .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(3-Methyl-1H-pyrazol-1-YL)succinic acid. For instance, it is suggested that the compound’s stability allows its use with other fertilizers such as calcium ammonium nitrate or diammonium phosphate . .

Eigenschaften

IUPAC Name |

2-(3-methylpyrazol-1-yl)butanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-5-2-3-10(9-5)6(8(13)14)4-7(11)12/h2-3,6H,4H2,1H3,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMOYXMGSBMYOFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40571800 | |

| Record name | 2-(3-Methyl-1H-pyrazol-1-yl)butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methyl-1H-pyrazol-1-YL)succinic acid | |

CAS RN |

180741-28-0 | |

| Record name | 2-(3-Methyl-1H-pyrazol-1-yl)butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Methylpiperidyl)sulfonyl]eth-2-ylamine](/img/structure/B3023051.png)

![2-[2-(4-Methyl-1-piperidinyl)-2-oxoethoxy]benzaldehyde](/img/structure/B3023057.png)